![molecular formula C9H9ClFNO2 B2788502 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid CAS No. 773118-68-6](/img/structure/B2788502.png)
3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid
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Description
3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9ClFNO2 . It is a derivative of propanoic acid, where the amino group is attached to the 3rd carbon atom . The compound also contains a phenyl ring with chlorine and fluorine substituents .
Molecular Structure Analysis
The molecular structure of this compound includes a propanoic acid backbone with an amino group on the 3rd carbon atom. The 3rd carbon atom is also bonded to a phenyl ring, which has chlorine and fluorine substituents . The InChI code for this compound is1S/C9H9ClFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1
.
Scientific Research Applications
- Targeting Glutamate Receptors : This compound’s structural similarity to glutamate allows it to interact with glutamate receptors. Researchers explore its potential as a modulator of glutamatergic signaling pathways, which play a crucial role in neurological disorders like Alzheimer’s disease and epilepsy .
Medicinal Chemistry and Drug Development
properties
IUPAC Name |
3-amino-3-(5-chloro-2-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEOHPMBFBMOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CC(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid |
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